o-Phenylene phosphorochloridite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two oxygen atoms and a chlorine atom, with a chemical formula of CHClOP. It is typically encountered as a colorless liquid at room temperature, exhibiting a melting point of 72 °C and a boiling point of 156 °C under reduced pressure conditions . This compound has garnered attention due to its versatility as a precursor in the synthesis of various organophosphorus derivatives, particularly in the field of coordination chemistry.
OPCl is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can damage the respiratory system []. Here are some safety precautions to consider when handling OPCl:
The reactivity of o-phenylene phosphorochloridite is primarily attributed to its phosphorus-chlorine bond, which is susceptible to nucleophilic attack. Key reactions include:
o-Phenylene phosphorochloridite can be synthesized through the reaction of catechol with phosphorus(III) chloride. This method yields the desired compound efficiently while allowing for further functionalization . Alternative synthesis routes may involve variations in reaction conditions or the use of different phosphorus sources.
The primary applications of o-phenylene phosphorochloridite include:
Several compounds share structural or functional similarities with o-phenylene phosphorochloridite. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenyl phosphorochloridite | Phosphorochloridite | Utilized in similar reactions but lacks the ortho-substitution pattern. |
Triphenyl phosphite | Phosphite | More stable but less reactive than o-phenylene phosphorochloridite. |
Bis(2-chloroethyl) phosphonate | Phosphonate | Exhibits different reactivity patterns due to ester functionalities. |
o-Phenylene phosphorochloridite is unique due to its specific ortho-substitution on the aromatic ring, which influences its reactivity and applications compared to other similar compounds. Its ability to act as a precursor for various ligands and its role in peptide synthesis further distinguish it within the organophosphorus family.
Corrosive